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Compound Name: N-(3-oxobutan-2-yl)acetamide

Cat. No.: B1294510 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract
N-(3-oxobutan-2-yl)acetamide, more commonly known as 3-acetamido-2-butanone, is a keto-

amide compound of interest in organic synthesis. This technical guide provides a

comprehensive overview of its chemical properties, a detailed experimental protocol for its

synthesis, and an analysis of its spectroscopic characteristics. While direct biological activity

and specific signaling pathway involvement for this compound are not extensively documented

in current literature, this guide serves as a foundational resource for researchers investigating

this and related molecules.

Chemical and Physical Properties
The chemical and physical properties of N-(3-oxobutan-2-yl)acetamide (3-acetamido-2-

butanone) are summarized in the table below. The data is a combination of experimentally

determined values and computationally predicted properties to provide a comprehensive

profile.
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Property Value Source

IUPAC Name N-(3-oxobutan-2-yl)acetamide PubChem CID 161633340[1]

Synonym 3-acetamido-2-butanone Organic Syntheses[2]

Molecular Formula C₆H₁₁NO₂ -

Molecular Weight 129.16 g/mol -

Boiling Point 102-106 °C at 2 mmHg Organic Syntheses[2]

Refractive Index (n²⁵/D) 1.4558–1.4561 Organic Syntheses[2]

Hydrogen Bond Donor Count 1 PubChem (Predicted)

Hydrogen Bond Acceptor

Count
2 PubChem (Predicted)

Rotatable Bond Count 2 PubChem (Predicted)

Topological Polar Surface Area 46.2 Å² PubChem (Predicted)

LogP -0.5 PubChem (Predicted)

Synthesis of N-(3-oxobutan-2-yl)acetamide
A reliable method for the synthesis of N-(3-oxobutan-2-yl)acetamide is through the Dakin-

West reaction, which involves the reaction of an α-amino acid with an acid anhydride in the

presence of a base. The following protocol is adapted from a procedure published in Organic

Syntheses.[2]

Experimental Protocol
Materials:

DL-Alanine (vacuum-dried)

Pyridine (C.P. grade)

Acetic anhydride (95% minimum assay)
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Procedure:

A mixture of 156.6 g (1.98 moles) of pyridine, 239.9 g (2.35 moles) of acetic anhydride, and

35.1 g (0.39 mole) of vacuum-dried DL-alanine is prepared in a suitable reaction vessel

equipped with a stirrer and a reflux condenser.[2]

The mixture is heated with stirring on a steam bath. The heating is continued for 6 hours

after the alanine has completely dissolved.[2]

After the reaction period, the excess pyridine and acetic anhydride, along with the acetic acid

formed, are removed by distillation under reduced pressure.[2]

The resulting residue is then distilled through a 15-cm column packed with glass helices. The

crude product is collected at a boiling range of 110–125°C at 3 mmHg.[2]

Redistillation of the crude product yields the purified 3-acetamido-2-butanone, boiling at

102–106°C at 2 mmHg.[2] The expected yield is between 41 and 45 g (81–88%).[2]

Synthesis Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://bg.cpachem.com/msds?num=SB4240&dnl=sd_-_2-Butanone_%5BCAS_78-93-3%5D_%28SB4240%29_%28EU%29.pdf
https://bg.cpachem.com/msds?num=SB4240&dnl=sd_-_2-Butanone_%5BCAS_78-93-3%5D_%28SB4240%29_%28EU%29.pdf
https://bg.cpachem.com/msds?num=SB4240&dnl=sd_-_2-Butanone_%5BCAS_78-93-3%5D_%28SB4240%29_%28EU%29.pdf
https://bg.cpachem.com/msds?num=SB4240&dnl=sd_-_2-Butanone_%5BCAS_78-93-3%5D_%28SB4240%29_%28EU%29.pdf
https://bg.cpachem.com/msds?num=SB4240&dnl=sd_-_2-Butanone_%5BCAS_78-93-3%5D_%28SB4240%29_%28EU%29.pdf
https://bg.cpachem.com/msds?num=SB4240&dnl=sd_-_2-Butanone_%5BCAS_78-93-3%5D_%28SB4240%29_%28EU%29.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of N-(3-oxobutan-2-yl)acetamide
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Caption: Synthesis workflow for N-(3-oxobutan-2-yl)acetamide.

Spectroscopic Data
While a comprehensive, experimentally verified set of spectra for N-(3-oxobutan-2-
yl)acetamide is not readily available in the public domain, the expected spectroscopic features

can be predicted based on its chemical structure and data from analogous compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1294510?utm_src=pdf-body-img
https://www.benchchem.com/product/b1294510?utm_src=pdf-body
https://www.benchchem.com/product/b1294510?utm_src=pdf-body
https://www.benchchem.com/product/b1294510?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Spectroscopy
The proton NMR spectrum of N-(3-oxobutan-2-yl)acetamide is expected to show distinct

signals corresponding to the different proton environments in the molecule. The predicted

chemical shifts (δ) in ppm relative to TMS would be:

-CH₃ (acetyl group): A singlet around δ 2.0-2.2 ppm.

-CH₃ (ketone methyl group): A singlet around δ 2.1-2.3 ppm.

-CH₃ (on the chiral center): A doublet around δ 1.2-1.4 ppm.

-CH (on the chiral center): A quartet or multiplet around δ 4.5-4.8 ppm, coupled to the

adjacent methyl protons and the amide proton.

-NH (amide): A broad singlet or doublet (depending on solvent and concentration) around δ

6.0-8.0 ppm.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum should display six distinct signals corresponding to the six

carbon atoms in the molecule:

C=O (ketone): In the range of δ 205-215 ppm.

C=O (amide): In the range of δ 169-172 ppm.

-CH (chiral center): Around δ 50-60 ppm.

-CH₃ (acetyl group): Around δ 23-25 ppm.

-CH₃ (ketone methyl group): Around δ 28-30 ppm.

-CH₃ (on the chiral center): Around δ 18-20 ppm.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands indicating the presence of

the ketone and amide functional groups:
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N-H stretch: A moderate to strong band around 3300 cm⁻¹.

C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.

C=O stretch (ketone): A strong, sharp absorption around 1715 cm⁻¹.

C=O stretch (amide I band): A strong, sharp absorption around 1650 cm⁻¹.

N-H bend (amide II band): A moderate absorption around 1550 cm⁻¹.

Mass Spectrometry
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be

observed at m/z = 129. Key fragmentation patterns would likely involve the loss of acetyl

(CH₃CO, m/z = 43) and acetamido (CH₃CONH, m/z = 58) groups, as well as cleavage adjacent

to the carbonyl groups.

Biological Activity and Signaling Pathways
Currently, there is a notable lack of published research specifically detailing the biological

activity or the involvement of N-(3-oxobutan-2-yl)acetamide in any signaling pathways. While

acetamide and ketone moieties are present in various biologically active molecules, any

extrapolation of potential activity for this specific compound would be speculative without direct

experimental evidence.

Derivatives of acetamide have been investigated for a range of biological activities, including

antioxidant and anti-inflammatory properties. However, these activities are highly dependent on

the overall molecular structure. Similarly, various ketones play roles in biological systems, but

this does not directly inform on the specific activity of N-(3-oxobutan-2-yl)acetamide.

Further research is required to elucidate any potential pharmacological or biological roles of

this compound.

Safety and Handling
Detailed safety information for N-(3-oxobutan-2-yl)acetamide is not widely available.

However, based on its functional groups and the safety profiles of similar compounds, it should

be handled with care in a laboratory setting. Standard personal protective equipment (PPE),
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including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in

a well-ventilated area or a fume hood. Avoid inhalation, ingestion, and contact with skin and

eyes.

Conclusion
N-(3-oxobutan-2-yl)acetamide is a readily synthesizable keto-amide with well-defined

chemical and physical properties. This guide provides a solid foundation for its preparation and

characterization. The absence of data on its biological activity presents an opportunity for future

research to explore its potential roles in various biological systems and its applications in drug

discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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